molecular formula C6H8O3 B1599071 4-Oxo-5-hexenoic Acid CAS No. 6934-64-1

4-Oxo-5-hexenoic Acid

Cat. No. B1599071
CAS RN: 6934-64-1
M. Wt: 128.13 g/mol
InChI Key: LMEHQSIFTHFMQS-UHFFFAOYSA-N
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Description

4-Oxo-5-hexenoic Acid , also known as 5-Hydroxy-4-oxohexanoic acid , is a chemical compound with the molecular formula C6H8O3 . It falls within the category of ketocarboxylic acids . The compound’s systematic name reflects its structure: a hexenoic acid with a ketone group at the fourth carbon and a hydroxyl group at the fifth carbon position .


Synthesis Analysis

The synthesis of 4-Oxo-5-hexenoic Acid involves various methods, including chemical reactions and enzymatic processes. Researchers have explored its preparation through acetylation and oxidation of suitable precursors. Additionally, studies have investigated the biosynthesis of this compound in microbial systems .


Molecular Structure Analysis

The molecular structure of 4-Oxo-5-hexenoic Acid consists of a six-carbon aliphatic chain with a ketone group (C=O) at the fourth carbon and a hydroxyl group (OH) at the fifth carbon. The compound’s backbone resembles that of a hexanoic acid, but the presence of the ketone and hydroxyl groups imparts unique properties .


Chemical Reactions Analysis

  • Decarboxylation : Removal of the carboxyl group can yield related compounds .

Physical And Chemical Properties Analysis

  • Storage : Store at -20°C

Scientific Research Applications

Microbiological Degradation and Enzymatic Activity

4-Oxo-5-hexenoic acid is explored in the context of microbiological degradation, particularly in its role in the breakdown of steroid structures. A study describes the synthesis of 2-oxo-cis-4-hexenoic acid, a compound closely related to 4-Oxo-5-hexenoic acid, and its rapid conversion to carbon dioxide by extracts of steroid-induced Pseudomonas testosteroni. This indicates the significance of such compounds in microbial enzymatic processes related to steroid degradation (Coulter & Talalay, 1968).

Oxidation and Decomposition Products

Research on the thermal oxidation of mono-unsaturated short-chain fatty acids, including derivatives similar to 4-Oxo-5-hexenoic acid, reveals the formation of various decomposition products like aldehydes, ketones, and shorter chain acids. This study contributes to understanding the chemical behavior and stability of such compounds under oxidation conditions (Whitlock & Nawar, 1976).

Synthesis of Optically Active Alcohols

Another application involves the synthesis of optically active alcohols using derivatives of 4-Oxo-5-hexenoic acid. This method shows the potential for creating various optically pure alcohols, demonstrating the versatility of 4-Oxo-5-hexenoic acid in synthetic organic chemistry (Afonso et al., 1989).

Lipid Oxidation Products and Food Chemistry

In the field of food chemistry, studies have shown that 4-oxo derivatives, similar to 4-Oxo-5-hexenoic acid, can react with phenolic compounds, forming various adducts. This is significant in understanding the interaction of lipid oxidation products with other food components and their implications on food stability and safety (Hidalgo et al., 2018).

Synthesis and Catalysis

The synthesis of 4-Oxo-5-hexenoic acid and its derivatives has been explored through various methods, such as Favorskii-type rearrangement, highlighting its role in organic synthesis and catalysis (Tsuboi & Takeda, 1975).

Activation of Nuclear Receptors

4-Oxo derivatives have been identified in biological systems, such as Xenopus embryos, where they bind to retinoic acid receptors, affecting embryogenesis and cellular differentiation processes (Pijnappel et al., 1998).

Mutagenic Properties in Foods

Research has identified 4-oxo derivatives as mutagenic products in certain foods and cooking vapors, implicating them in dietary-related health risks (Kawai et al., 2006).

Microwave-Assisted Synthesis

Recent advancements include the development of microwave-assisted synthesis methods for 4-oxo-butenoic acids, demonstrating modern approaches to producing these compounds efficiently (Uguen et al., 2021).

properties

IUPAC Name

4-oxohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h2H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEHQSIFTHFMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388662
Record name 4-Oxo-5-hexenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-5-hexenoic Acid

CAS RN

6934-64-1
Record name 4-Oxo-5-hexenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[cf. J. Chem. Soc., 3922 (1958)]. A mixture of aluminum chloride (66.7 g., 0.5 M), succinic anhydride (25 g., 0.25 M) and 1,2-dichloroethane (1 liter) in a 2 liter 3 neck flask equipped with a gas inlet tube, a mechanical stirrer and a drying tube is stirred rapidly and ethylene is bubbled in for 4.5 hours. This is poured into 900 ml. 5% hydrochlorc acid and ice. The layers are separated and the organic layer is washed with water and taken to dryness in vacuo. The aqueous layer is extracted with ether (300 ml.). This extract is washed with water and combined with the material from the original organic layer. After removal of solvent, 150 ml. of 10% potassium carbonate solution is added and the mixture is heated on a steam cone for 15 minute. After cooling, the product 4-oxo-5-hexenoic acid is extracted into ether, dried and freed of solvent in vacuo leaving 10.9 g. (34%) of brownish liquid which solidifies on standing. This is distilled to give 7.1 g. (22%) of colorless liquid which solidifies on standing, b.p. ~120°-130°/0.5 mm.
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
brownish liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
colorless liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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